Technical Whitepaper: Structural Dynamics and Applications of H-Ala-Ala-D-Ala-OH and its Analogs
Technical Whitepaper: Structural Dynamics and Applications of H-Ala-Ala-D-Ala-OH and its Analogs
Executive Summary
The rational design of peptidomimetics and protease inhibitors relies heavily on understanding the stereochemical constraints of enzyme active sites. H-Ala-Ala-D-Ala-OH (L-Alanyl-L-alanyl-D-alanine) is a highly specialized tripeptide that serves as a critical molecular probe in enzymology, structural biology, and antimicrobial drug development. By incorporating a D-amino acid at the C-terminus, this molecule effectively evades degradation by endogenous L-stereospecific proteases while mimicking the terminal sequences of bacterial peptidoglycan precursors.
This whitepaper provides an in-depth technical analysis of H-Ala-Ala-D-Ala-OH, detailing its physicochemical properties, its mechanistic role in probing enzyme subsites, and the validated experimental workflows required for its synthesis and kinetic evaluation.
Chemical Profiling and Molecular Architecture
H-Ala-Ala-D-Ala-OH (CAS No. 6745-19-3) is characterized by its mixed stereochemistry[1]. The inversion of chirality at the third residue fundamentally alters the peptide's Ramachandran dihedral angles ( ϕ , ψ ), restricting its conformational flexibility and favoring the formation of specific secondary structures, such as β -turns, when incorporated into larger or cyclized frameworks[2].
The physicochemical properties of this tripeptide dictate its solubility, binding affinity, and behavior in biological assays. Below is a consolidated profile of its core metrics:
Table 1: Physicochemical Properties of H-Ala-Ala-D-Ala-OH
| Property | Value | Source / Method |
| IUPAC Name | 2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid | Computed by Lexichem TK[3] |
| Molecular Formula | C 9 H 17 N 3 O 4 | PubChem 2.2[3] |
| Molecular Weight | 231.25 g/mol | Alfa Chemistry[1] |
| Exact Mass | 231.12200 Da | PubChem 2.2[3] |
| Topological Polar Surface Area | 122 Ų | Computed by Cactvs[3] |
| XLogP3 (Lipophilicity) | -4.7 | Computed by XLogP3 3.0[3] |
| Boiling Point | 566.5 ºC at 760 mmHg | Alfa Chemistry[1] |
| Density | 1.227 g/cm³ | Alfa Chemistry[1] |
Mechanistic Role in Enzymology and Bacterial Mimicry
Probing Protease Stereospecificity
In enzymology, H-Ala-Ala-D-Ala-OH and its extended analogs are utilized to map the extended substrate-binding regions (S1, S2, S3, S1', S2') of serine endopeptidases. For example, studies on postproline cleaving enzymes have utilized Ala-Ala-D-Ala to determine the stereospecificity of the active site[4].
The Causality of Resistance: Natural L-peptides are rapidly hydrolyzed because their side chains perfectly align with the S1/S1' binding pockets, allowing the scissile amide bond to be attacked by the catalytic serine. When D-alanine is introduced, its methyl group projects into a sterically hindered region of the enzyme's binding cleft. This steric clash prevents the proper orientation of the carbonyl carbon, rendering the peptide highly resistant to cleavage and converting it into a competitive inhibitor. This principle has been applied to synthesize weak inhibitors of human leucocytic elastase using picolyl ester handles, such as Boc-Ala(3 Pm)-Ala-Ala-D-Ala-Lys(Z)-OPic[5].
Antimicrobial Drug Design and Vancomycin Resistance
The sequence D-Ala-D-Ala is the terminal motif of the bacterial peptidoglycan precursor (e.g., L-Lys-D-Ala-D-Ala). Glycopeptide antibiotics like vancomycin bind to this motif via five hydrogen bonds, inhibiting cell wall cross-linking. However, Vancomycin-Resistant Enterococci (VRE) mutate this terminal sequence to D-Ala-D-Lac, eliminating a critical hydrogen bond and reducing drug affinity by 1000-fold[6].
Analogs containing the Ala-Ala-D-Ala motif are used to model these interactions. Mass spectrometry binding studies have demonstrated that rationally designed peptidomimetics can restore affinity to the mutant precursor models (e.g., Gly-Ala-Ala-D-Ala-D-Lac) by leveraging hydrophobic and electrostatic interactions to compensate for the lost hydrogen bond[6].
Fig 1: Binding pathways of vancomycin and peptidomimetics to bacterial cell wall precursors.
Conformational Dynamics: β -Bend Modeling
Beyond linear binding, the D-Ala substitution is a powerful tool for structural biology. Cyclized dipeptide and tripeptide models, such as cyclo(L-Ala-L-Ala-D-Ala-...), serve as rigid scaffolds to study specific types of β -bends[2].
Circular dichroism (CD) spectroscopy reveals stark differences in the conformational ensembles of these stereoisomers. While the all-L derivative exhibits a positive extremum near 190 nm and negative extrema near 206 and 220 nm in aqueous solvents, the L-Ala-D-Ala containing analog shifts these extrema significantly (e.g., positive at 203 nm, negative at 187 nm and 229 nm)[2]. These spectral signatures allow researchers to estimate the contribution of various β -turn types in complex peptidomimetics, ensuring that synthetic drugs maintain the bioactive conformation required for target engagement.
Experimental Protocols: Synthesis and Kinetic Validation
To ensure high scientific integrity, the synthesis and evaluation of D-Ala analogs must follow a self-validating system. The following protocol outlines the Solid-Phase Peptide Synthesis (SPPS) and subsequent kinetic evaluation.
Protocol 1: Fmoc-SPPS of H-Ala-Ala-D-Ala-OH
Rationale: Fmoc chemistry is preferred over Boc chemistry as it avoids repetitive exposure to harsh acids (like TFA), utilizing mild base (piperidine) for deprotection, which minimizes side reactions.
-
Resin Preparation: Swell 0.5 mmol of Wang resin (pre-loaded with Fmoc-D-Ala-OH) in Dichloromethane (DCM) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes. Validation: Monitor the UV absorbance of the dibenzofulvene adduct at 301 nm to ensure complete deprotection.
-
Coupling: Dissolve 2.0 mmol (4 eq) of Fmoc-L-Ala-OH, 2.0 mmol of HBTU, and 4.0 mmol of DIPEA in DMF. Add to the resin and agitate for 45 minutes.
-
Validation (Kaiser Test): Perform a Kaiser test. A yellow color indicates complete coupling (no free primary amines). A blue color dictates a recoupling step.
-
Iteration: Repeat steps 2–4 for the final Fmoc-L-Ala-OH residue.
-
Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H 2 O) for 2 hours. The bulky TIPS acts as a carbocation scavenger.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC to achieve >96% purity[1].
Protocol 2: Enzyme Kinetic Assay (Stereospecificity Probe)
Rationale: Continuous fluorescence monitoring ensures that data is collected during the initial linear phase of the reaction, validating Michaelis-Menten assumptions.
-
Enzyme Preparation: Dilute the target serine protease (e.g., postproline cleaving enzyme) in 50 mM HEPES buffer (pH 7.4) containing 0.1% BSA to prevent nonspecific adsorption.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of H-Ala-Ala-D-Ala-OH (0.1 μ M to 100 μ M) for 15 minutes at 37ºC.
-
Substrate Addition: Add a fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-AMC) at a concentration equal to its Km .
-
Data Acquisition: Measure the release of AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) continuously for 10 minutes.
-
Analysis: Calculate the initial velocity ( V0 ) and determine the inhibition constant ( Ki ) using a Dixon plot.
Fig 2: End-to-end workflow for the synthesis and kinetic evaluation of D-Ala peptide analogs.
Quantitative Data: Stereospecificity and Kinetics
The substitution of L-Ala with D-Ala profoundly impacts the kinetic parameters ( Kcat , Km ) of proteolytic enzymes. Table 2 summarizes the conceptualized kinetic shifts observed when probing serine endopeptidases with stereoisomeric oligopeptides[4].
Table 2: Comparative Kinetic Parameters of Alanine Oligopeptides
| Substrate / Probe | Configuration | Relative Cleavage Rate ( Kcat ) | Binding Affinity ( Km / Ki ) | Enzymatic Role |
| Ala-Ala-Ala | L-L-L | High (100% normalized) | Low Km (High affinity) | Natural Substrate |
| Ala-Ala-D-Ala | L-L-D | < 5% | Moderate Ki | Stereospecific Probe / Weak Inhibitor |
| Ala-D-Ala-Ala | L-D-L | < 1% | High Ki | Highly Resistant Inhibitor |
Note: The introduction of D-Ala at the S1' subsite (Ala-Ala-D-Ala) drastically reduces Kcat due to the inability of the enzyme to achieve the transition state geometry, while maintaining measurable binding affinity.
References
-
Alfa Chemistry. "CAS 6745-19-3 H-Ala-Ala-D-Ala-OH". alfa-chemistry.com. Available at:[1]
-
National Institutes of Health (PubChem). "2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid | C9H17N3O4 | CID 263468". nih.gov. Available at:[3]
-
Royal Society of Chemistry. "Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides." rsc.org. Available at:[5]
-
R Discovery. "Conformations of cyclo(L-alanyl-L-alanyl-epsilon-aminocaproyl) and of cyclo(L-alanyl-D-alanyl-epsilon-aminocaproyl); cyclized dipeptide models for specific types of beta-bends." researcher.life. Available at:[2]
-
National Institutes of Health (PubMed). "Postproline cleaving enzyme: kinetic studies of size and stereospecificity of its active site." nih.gov. Available at:[4]
-
MDPI. "Short Cationic Peptidomimetic Antimicrobials." mdpi.com. Available at:[6]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid | C9H17N3O4 | CID 263468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Postproline cleaving enzyme: kinetic studies of size and stereospecificity of its active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Short Cationic Peptidomimetic Antimicrobials | MDPI [mdpi.com]
